Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid
Description
Properties
IUPAC Name |
2-benzamidoacetic acid;ethyl 2-amino-3-[4-[2-amino-6-[1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFPZBUIBYMVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H35ClF3N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of telotristat etiprate involves multiple steps, starting from the basic building blocksThe final product is obtained after purification and crystallization processes .
Industrial Production Methods: Industrial production of telotristat etiprate follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Telotristat etiprate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce specific functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products Formed: The major products formed from these reactions include various derivatives of telotristat etiprate, each with specific functional groups that can be used for further chemical modifications .
Scientific Research Applications
Telotristat etiprate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Used in research on serotonin biosynthesis and its role in various physiological processes.
Medicine: Used in clinical studies for the treatment of carcinoid syndrome and other serotonin-related disorders.
Industry: Used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
Telotristat etiprate exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for the conversion of tryptophan to serotonin. By inhibiting this enzyme, telotristat etiprate reduces the production of serotonin, thereby alleviating symptoms associated with carcinoid syndrome, such as diarrhea .
Molecular Targets and Pathways:
Tryptophan Hydroxylase: The primary molecular target of telotristat etiprate.
Serotonin Biosynthesis Pathway: The pathway involved in the production of serotonin from tryptophan .
Comparison with Similar Compounds
Ethyl Compound vs. Other Pyrimidine Derivatives
The ethyl compound shares structural motifs with pyrimidine-based drugs, such as antiviral or anticancer agents. However, its trifluoroethoxy and pyrazole substituents enhance metabolic stability compared to simpler pyrimidine derivatives like 5-fluorouracil .
Hippuric Acid vs. Methyl Hippuric Acids
Hippuric acid differs from methyl hippuric acids (e.g., 2-, 3-, and 4-methyl derivatives) in lacking a methyl group on the benzene ring. These methyl variants are biomarkers for xylene exposure, whereas hippuric acid is specific to toluene .
Research Findings
Stability and Formulation of the Ethyl Compound
Studies demonstrate that solid dosage forms of the ethyl compound (as a hippurate salt) exhibit exceptional stability, with less than 0.5% degradation after three months under accelerated storage conditions (40°C, 75% RH). This stability is attributed to optimized formulations containing lactose, hydroxypropyl cellulose, and magnesium stearate .
Hippuric Acid in Toxicology and Diet
Hippuric acid levels in urine are influenced by both environmental exposure (e.g., toluene) and dietary intake. A controlled study showed that coffee consumption increases urinary hippuric acid by 20–30%, independent of benzoate intake, due to the metabolism of chlorogenic acid .
Biological Activity
Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a multifaceted structure characterized by the presence of a pyrimidine ring, a trifluoroethoxy group, and a pyrazole moiety. The intricate arrangement of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 35 | HCT-116 | 1.1 |
| Compound 35 | Huh-7 | 1.6 |
| Compound 35 | MCF-7 | 3.3 |
These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of pyrazole derivatives .
Anti-inflammatory and Analgesic Properties
Studies have demonstrated that ethyl derivatives of pyrazole possess anti-inflammatory and analgesic activities. For example, compounds synthesized from pyrazole frameworks were evaluated for their ability to inhibit inflammatory mediators. The results indicated significant reductions in inflammation markers in vitro and in vivo models .
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. A study assessing various pyrazole derivatives found that several exhibited good antimicrobial activity against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics .
Case Study 1: Anticancer Efficacy
In a recent study, a series of novel pyrazole derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated significant cytotoxicity against HCT116 cells, with an IC50 value lower than that of standard chemotherapeutics . This underscores the potential for developing new anticancer agents based on the compound's structure.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of ethyl derivatives containing the pyrazole moiety. The study revealed that these compounds could inhibit the expression of pro-inflammatory cytokines in macrophage cell lines, highlighting their therapeutic potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
